molecular formula C10H21NO B12106706 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL

Katalognummer: B12106706
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: ZGNZCQYAGWJZFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL is an organic compound with the molecular formula C10H21NO It is a cyclopentyl derivative with an aminomethyl group and a hydroxyl group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL typically involves the reaction of cyclopentyl derivatives with aminomethyl groups under controlled conditions. One common method involves the use of cyclopentylmethanol as a starting material, which undergoes aminomethylation to introduce the aminomethyl group. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process is optimized to ensure consistent quality and high throughput. The use of advanced catalytic systems and automated control systems helps in maintaining the desired reaction conditions and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and other amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Aminomethyl)cyclopentylmethanol
  • 1-(Aminomethyl)cyclopropylmethanol
  • 1-(Aminomethyl)cyclohexylmethanol

Comparison: 1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL is unique due to its specific cyclopentyl structure and the presence of both aminomethyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclopentyl]-2-methylpropan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(2)9(12)10(7-11)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3

InChI-Schlüssel

ZGNZCQYAGWJZFP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C1(CCCC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.